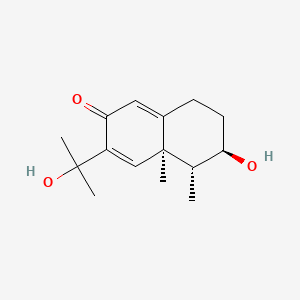
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is a naturally occurring compound isolated from the endophytic fungus Penicillium sp. N-175-1. It belongs to the class of eremophilane sesquiterpenes and has shown potential biological activities, including cytotoxicity against certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the endophytic fungus Penicillium sp. N-175-1. The fungus is cultured on steamed unpolished rice, and the compound is extracted using organic solvents. The structure of petasitol is then elucidated using spectroscopic techniques such as 2D NMR and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) .
Industrial Production Methods
N-175-1 strain, followed by extraction and purification processes similar to those used in laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of petasitol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving petasitol often use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of petasitol may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a starting material for the synthesis of other eremophilane sesquiterpenes and related compounds.
Medicine: Due to its cytotoxic properties, petasitol is being investigated for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of petasitol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This inhibition is likely mediated through the disruption of survival signal transduction pathways, leading to cell death .
Comparaison Avec Des Composés Similaires
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one is structurally similar to other eremophilane sesquiterpenes such as sporogen-AO1, petasol, and 6-dehydropetasol. it is unique in its specific biological activities and cytotoxic properties . The following table highlights the similarities and differences between petasitol and related compounds:
| Compound | Similarity to this compound | Unique Features |
|---|---|---|
| Sporogen-AO1 | High | Cytotoxicity to HL60 and HeLa cells |
| Petasol | High | Growth-restoring activity in yeast |
| 6-Dehydropetasol | High | Minor growth-restoring activity in yeast |
Propriétés
Numéro CAS |
19887-91-3 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.338 |
Nom IUPAC |
(4aR,5R,6R)-6-hydroxy-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-12(16)6-5-10-7-13(17)11(14(2,3)18)8-15(9,10)4/h7-9,12,16,18H,5-6H2,1-4H3/t9-,12+,15+/m0/s1 |
Clé InChI |
YXGZITBUKDXPFL-TURKWSHLSA-N |
SMILES |
CC1C(CCC2=CC(=O)C(=CC12C)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















